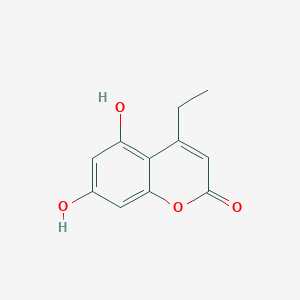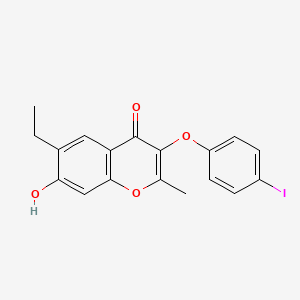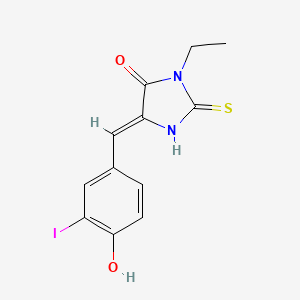![molecular formula C17H15F2NO2 B5912414 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one](/img/structure/B5912414.png)
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one is a chemical compound that belongs to the class of chalcones. It has been the subject of extensive research due to its potential applications in the field of medicine.
科学研究应用
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one has been found to have several potential applications in the field of medicine. One of the most promising applications is its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer.
作用机制
The mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one can have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one in lab experiments is its potential as an anti-cancer agent. However, there are also several limitations to using this compound. For example, it can be difficult to synthesize in large quantities, and its stability can be affected by factors such as temperature and pH.
未来方向
There are several potential future directions for research on 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one. One area of focus could be the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to investigate its potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, research could be conducted to investigate the potential side effects and toxicity of this compound, which would be necessary for its eventual use in clinical settings.
Conclusion:
In conclusion, 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one is a promising chemical compound with potential applications in the field of medicine. Its anti-cancer properties, as well as its anti-inflammatory and antioxidant properties, make it a subject of interest for further research. While there are limitations to using this compound in lab experiments, its potential benefits make it a worthwhile area of research for the future.
合成方法
The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one can be achieved through several methods. One of the most common methods involves the reaction between 2,4-difluoroaniline and 3-methoxyacetophenone in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.
属性
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c1-11(20-16-7-6-13(18)10-15(16)19)8-17(21)12-4-3-5-14(9-12)22-2/h3-10,20H,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQRBCWNACLDAE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC(=CC=C1)OC)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC(=CC=C1)OC)/NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)but-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)
![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)
![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)

![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
![4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5912398.png)
![1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5912403.png)
![3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912406.png)
![isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B5912422.png)

![3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5912433.png)
